6-amino-2-methylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an amino group at position 6, a methylsulfanyl group at position 2, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methylsulfanyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the use of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine as a starting material, which can be obtained from monoacetylketene of N-benzoylaminal and benzoyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like benzylamine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidines. These products can have varied biological and chemical properties, making them useful in different applications.
Scientific Research Applications
6-amino-2-methylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiproliferative activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound that inhibit PI3K work by binding to the active site of the enzyme, thereby blocking its activity and preventing the downstream signaling pathways that promote cell proliferation . Similarly, its action as a protein tyrosine kinase inhibitor involves the disruption of kinase activity, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Uniqueness
6-amino-2-methylsulfanyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methylsulfanyl group, and keto group allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
6-amino-2-methylsulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYQQKWEFDEUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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